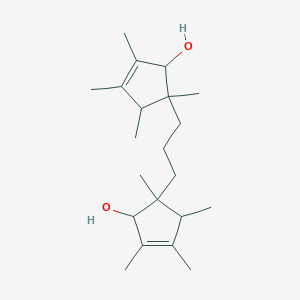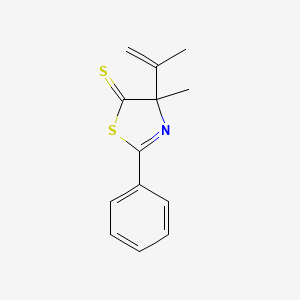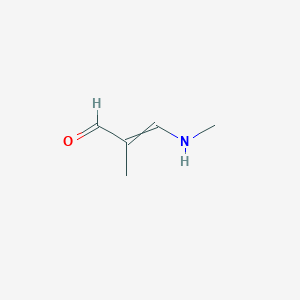-lambda~5~-arsane CAS No. 110788-30-2](/img/structure/B14321430.png)
[(4-Methoxyphenyl)imino](triphenyl)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)imino-lambda~5~-arsane is a chemical compound with the molecular formula C25H22NOP It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylphosphine with 4-methoxyaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph3P+H2N−C6H4OCH3→Ph3P=N−C6H4OCH3+H2
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)imino-lambda~5~-arsane may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines and phosphines.
Substitution: It can undergo substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of triphenylphosphine and 4-methoxyaniline.
Substitution: Formation of substituted phosphoranes.
Scientific Research Applications
(4-Methoxyphenyl)imino-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its imino group can participate in hydrogen bonding and other interactions, affecting the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)iminophosphorane
- Triphenylmethanol
- Terphenyls
Uniqueness
(4-Methoxyphenyl)imino-lambda~5~-arsane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
110788-30-2 |
|---|---|
Molecular Formula |
C25H22AsNO |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)imino-triphenyl-λ5-arsane |
InChI |
InChI=1S/C25H22AsNO/c1-28-25-19-17-24(18-20-25)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-20H,1H3 |
InChI Key |
OHCBTNHWODPOIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)



![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
